molecular formula C7H5Cl2FN2S B12993349 1-(3,5-Dichloro-4-fluorophenyl)thiourea

1-(3,5-Dichloro-4-fluorophenyl)thiourea

Cat. No.: B12993349
M. Wt: 239.10 g/mol
InChI Key: RTTKPDUVACYXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-4-fluorophenyl)thiourea is a chemical compound with the molecular formula C7H5Cl2FN2S and a molecular weight of 239.1 g/mol It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)thiourea typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichloro-4-fluorophenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)thiourea: Similar structure but with one less chlorine atom.

    1-(3,5-Dichlorophenyl)thiourea: Lacks the fluorine atom.

    1-(4-Fluorophenyl)thiourea: Lacks both chlorine atoms.

Uniqueness

1-(3,5-Dichloro-4-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5Cl2FN2S

Molecular Weight

239.10 g/mol

IUPAC Name

(3,5-dichloro-4-fluorophenyl)thiourea

InChI

InChI=1S/C7H5Cl2FN2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13)

InChI Key

RTTKPDUVACYXRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.